

# Spectroscopic Cross-Validation of 1-(Piperidin-4-ylmethyl)piperidine: A Comparative Guide

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Compound of Interest		
Compound Name:	1-(Piperidin-4-ylmethyl)piperidine	
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This guide provides a comparative analysis of the spectroscopic data for **1-(Piperidin-4-ylmethyl)piperidine**. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document utilizes predicted data and compares it with experimental data from structurally similar piperidine derivatives. This approach offers a valuable reference for the characterization and quality control of **1-(Piperidin-4-ylmethyl)piperidine** and related molecules.

## **Executive Summary**

Spectroscopic analysis is crucial for the structural elucidation and verification of synthetic compounds in pharmaceutical research. This guide focuses on the key spectroscopic techniques for characterizing **1-(Piperidin-4-ylmethyl)piperidine**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for **1-(Piperidin-4-ylmethyl)piperidine** is scarce, we present predicted spectral data and compare it against known data of related piperidine derivatives to provide a reliable analytical framework.

## Predicted Spectroscopic Data for 1-(Piperidin-4-ylmethyl)piperidine



The following tables summarize the predicted spectroscopic data for **1-(Piperidin-4-ylmethyl)piperidine**. These predictions are derived from computational modeling and analysis of structurally related compounds.

Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.80 - 3.00	m	4H	H-2', H-6' (piperidin-1- yl)
~2.20 - 2.40	t	2H	-CH <sub>2</sub> - (methylene bridge)
~1.90 - 2.10	m	2H	H-4 (piperidin-4-yl)
~1.60 - 1.80	m	4H	H-2, H-6 (piperidin-4- yl, equatorial)
~1.40 - 1.60	m	4H	H-3', H-5' (piperidin-1- yl, equatorial)
~1.20 - 1.40	m	4H	H-3, H-5 (piperidin-4- yl, axial)
~1.00 - 1.20	m	4H	H-3', H-5' (piperidin-1- yl, axial)
~2.5 (broad s)	S	1H	NH (piperidin-4-yl)

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Assignment
~60 - 65	-CH <sub>2</sub> - (methylene bridge)
~54 - 58	C-2', C-6' (piperidin-1-yl)
~45 - 50	C-2, C-6 (piperidin-4-yl)
~35 - 40	C-4 (piperidin-4-yl)
~30 - 35	C-3, C-5 (piperidin-4-yl)
~24 - 28	C-3', C-5' (piperidin-1-yl)
~22 - 26	C-4' (piperidin-1-yl)

#### Table 3: Predicted IR Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (secondary amine)
2920 - 2950	Strong	C-H Stretch (aliphatic)
2850 - 2880	Strong	C-H Stretch (aliphatic)
1440 - 1470	Medium	C-H Bend (methylene)
1100 - 1150	Medium	C-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
182	[M]+ (Molecular Ion)
183	[M+H]+
98	[C₅H10N]+ (Piperidin-1-ylmethyl fragment)
84	[C₅H10N]+ (Piperidin-4-yl fragment)



## Comparative Spectroscopic Data of Piperidine Derivatives

To provide context for the predicted data, the following table presents experimental spectroscopic data for a related compound, 1-methyl-4-(piperidin-4-yl)piperazine. While structurally different, it shares the piperidine ring system and can offer insights into expected spectral regions.

Table 5: Experimental Data for 1-Methyl-4-(piperidin-4-yl)piperazine[1][2][3][4]

Technique	Key Observations
<sup>1</sup> H NMR	Multiple signals in the aliphatic region (1.5 - 3.5 ppm) corresponding to the piperidine and piperazine ring protons. A singlet around 2.3 ppm for the N-methyl group.
<sup>13</sup> C NMR	Signals corresponding to the carbons of the piperidine and piperazine rings, typically in the 25-65 ppm range.
IR	C-H stretching bands below 3000 cm <sup>-1</sup> , and C-N stretching in the 1100-1200 cm <sup>-1</sup> region.
MS (EI)	Molecular ion peak and characteristic fragmentation patterns of the piperidine and piperazine rings.

### **Experimental Protocols**

The following are generalized yet detailed methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

• Objective: To elucidate the carbon-hydrogen framework of the molecule.



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - The spectrometer is tuned and shimmed to achieve optimal magnetic field homogeneity.[6]
  - A standard one-pulse sequence is used with a 30° pulse angle and a relaxation delay of 1 2 seconds.[6]
  - Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is utilized to simplify the spectrum.
  - Due to the low natural abundance of <sup>13</sup>C, a higher number of scans (e.g., 1024 or more) is necessary.[6]
  - A spectral width of approximately 220-250 ppm is set. [6]
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the internal standard (TMS).[6]

#### Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: For solid samples, a small amount is mixed with KBr powder and
  pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR)
  accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g.,
  NaCl).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.



#### Data Acquisition:

- A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.
- The sample spectrum is then recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

#### Mass Spectrometry (MS)[6][7]

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

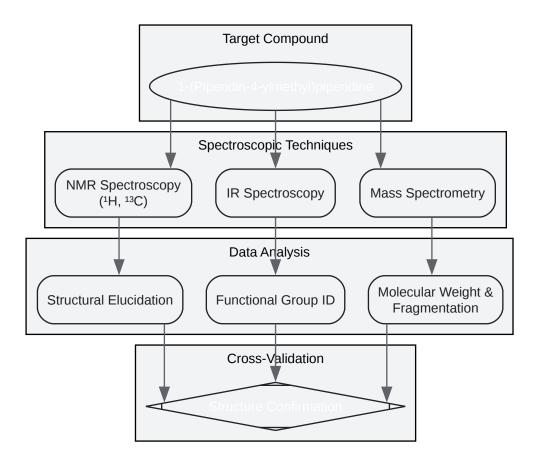
#### · Data Acquisition:

- The sample solution is introduced into the ion source, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- The molecules are ionized, and the resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- An electron multiplier or similar detector records the abundance of each ion.[6]
- Data Processing: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

### **Visualizations**



#### Chemical Structure and Spectroscopic Analysis Workflow

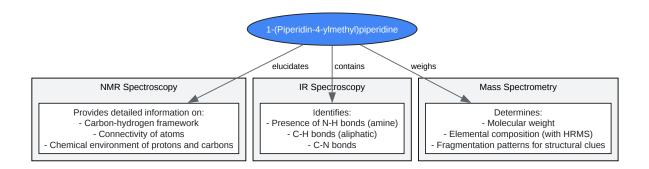


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Caption: Workflow for the spectroscopic analysis and structural validation of **1-(Piperidin-4-ylmethyl)piperidine**.

Information from Different Spectroscopic Techniques

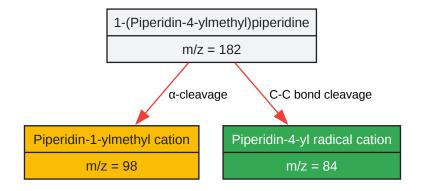




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Caption: Comparison of information obtained from NMR, IR, and Mass Spectrometry for the target compound.

Predicted Mass Spectrometry Fragmentation of 1-(Piperidin-4-ylmethyl)piperidine



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Caption: Predicted major fragmentation pathways for **1-(Piperidin-4-ylmethyl)piperidine** in Mass Spectrometry.

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